Product packaging for 6-iodo-N-propylquinazolin-4-amine(Cat. No.:CAS No. 455889-00-6)

6-iodo-N-propylquinazolin-4-amine

Cat. No.: B2394511
CAS No.: 455889-00-6
M. Wt: 313.142
InChI Key: CLIXQBRAMPRRJU-UHFFFAOYSA-N
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Description

6-Iodo-N-propylquinazolin-4-amine (CAS 455889-00-6) is a specialized quinazoline derivative with a molecular formula of C 11 H 12 IN 3 and a molecular weight of 313.14 g/mol . This compound features an iodine atom at the 6-position of the quinazoline ring system, a key structural feature that makes it a valuable intermediate in medicinal chemistry and drug discovery research. Quinazoline is a significant nitrogen-containing heterocyclic motif with diverse chemical reactivities and a wide spectrum of biological applications . Quinazoline derivatives are extensively investigated for their pharmacological properties, particularly in the field of oncology . Researchers are actively developing novel quinazoline analogues as lead compounds, and the iodine substituent on this scaffold presents an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . These compounds are known to exhibit their biological activities through various mechanisms, including the inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) and PI3K, induction of apoptosis, and inhibition of angiogenesis . As such, this compound serves as a versatile building block for the synthesis of more complex molecules aimed at these and other biological targets. Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12IN3 B2394511 6-iodo-N-propylquinazolin-4-amine CAS No. 455889-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-N-propylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7H,2,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXQBRAMPRRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of Iodoquinazoline Derivatives Relevant to 6 Iodo N Propylquinazolin 4 Amine

Positional and Substituent Effects on Biological Activity of Quinazolines

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the placement and chemical nature of various functional groups attached to the core structure. SAR studies have consistently shown that substitutions at the 2, 6, and 8 positions of the quinazoline ring are critical in determining the pharmacological potency and selectivity of these compounds. nih.gov

Substitutions on the quinazoline ring are pivotal for modulating biological activity. The C2, C6, and C8 positions have been identified as key sites for modification.

Position 2: The substituent at the 2-position plays a significant role in the activity profile. For instance, the presence of methyl, amine, or thiol groups at this position has been found to be essential for antimicrobial activities. nih.gov In the context of anticancer research, introducing a phenyl substituent at the 2-position has yielded submicromolar inhibitors, while the incorporation of polar amides at the same position has led to the discovery of highly potent nanomolar inhibitors. nih.gov Further research into 2,3-di-substituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives has identified potent antitumor agents, underscoring the importance of substitution patterns involving the 2 and 8 positions. nih.gov

Positions 6 and 8: The benzene (B151609) portion of the quinazoline ring, particularly positions 6 and 8, is a critical area for substitution. The introduction of halogen atoms, such as iodine or bromine, at these positions has been shown to significantly enhance antimicrobial and antitumor activities. nih.govnih.gov For example, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones resulted in analogues with notable anticonvulsant activity. Furthermore, incorporating a basic side chain at the C8 position has been explored as a strategy to identify the optimal structural requirements for biological activity in 2-substituted quinazolines. mdpi.com

PositionSubstituent TypeResulting Biological Activity
2 Methyl, Amine, ThiolEssential for antimicrobial activity nih.gov
2 PhenylSubmicromolar inhibition (anticancer) nih.gov
2 Polar AmidesNanomolar inhibition (anticancer) nih.gov
6 & 8 Halogens (e.g., Iodine)Improved antimicrobial and antitumor activity nih.gov
8 Basic Side ChainExplored for optimal anticancer activity mdpi.com

The presence of a halogen, specifically iodine, at the 6-position of the quinazoline nucleus is a recurring feature in potent bioactive compounds. Research has indicated that a single substitution at the C6 position is beneficial for enhancing antitumor activities. nih.gov This has been exemplified in studies where the presence of an iodine atom at this position, combined with other structural features, was assumed to be responsible for the maximum cytotoxic activity observed in certain quinazoline derivatives.

The amine group at the 4-position of the quinazoline ring is a common site for substitution, and the nature of the N-alkyl chain at this position can significantly impact the compound's activity profile. The attachment of small aliphatic chains or alicyclic substituents to the 4-amino position has been shown to improve inhibitory activity against cholinesterases. nih.gov

Specifically, the bulkiness and polarity of the substituent are important. For instance, bulkier, non-polar moieties such as n-butyl or cyclohexyl groups attached to the 4-amino group favor the inhibition of monoamine oxidase B (MAO-B). nih.gov This suggests that the N-propyl group in 6-iodo-N-propylquinazolin-4-amine contributes a specific size and lipophilicity that is likely crucial for its interaction with its biological target. Generally, the presence of an amine or a substituted amine at the 4-position is a known strategy to improve the antimicrobial properties of quinazoline derivatives. nih.gov

4-Amino SubstituentObserved Effect
Small Aliphatic ChainsImproved Cholinesterase (ChE) activity nih.gov
N-Butyl (bulkier, non-polar)Favorable for Monoamine Oxidase B (MAO-B) inhibition nih.gov
Cyclohexyl (bulkier, non-polar)Favorable for Monoamine Oxidase B (MAO-B) inhibition nih.gov
General Substituted AminesCan improve antimicrobial activity nih.gov

Significance of Linker Regions and Peripheral Side Chains

The acetamide (B32628) group is a versatile linker used in the design of quinazoline-based therapeutic agents. Various studies have demonstrated the utility of the acetamide moiety in connecting the quinazoline core to other pharmacologically active groups, resulting in hybrid molecules with enhanced or novel activities. For example, quinazolinone-1,2,3-triazole-acetamide conjugates have been investigated as potent α-glucosidase inhibitors. nih.gov In another instance, a derivative featuring an N-(4-methylthiazol-2-yl)acetamide group attached to the quinazoline core via a thio-linker was found to be a potent antiviral agent. mdpi.com The utility of this linker is further highlighted in a compound designed for antitumor activity, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy) quinazoline-4-yl)piperazine-1-yl)acetamide, which showed outstanding efficacy. mdpi.com These examples underscore the importance of the acetamide linker in positioning peripheral groups for optimal target engagement.

The choice of side chains—whether aliphatic, aromatic, or heterocyclic—appended to the quinazoline core has a profound impact on the resulting compound's biological activity. The different electronic and steric properties of these side chains allow for fine-tuning of a molecule's interaction with its target.

Aromatic Side Chains: A substituted aromatic ring, such as a phenyl group, at the 3-position has been reported as essential for the antimicrobial activity of certain quinazolinones. nih.gov In the development of anti-ulcerogenic agents, quinazoline derivatives with substituted benzylidene-amino groups at the 3-position have shown significant efficacy. nih.gov

Heterocyclic Side Chains: Heterocyclic moieties are frequently incorporated into quinazoline derivatives to enhance potency. Piperazine, a common heterocyclic anchor, is often used to improve the cytotoxic profile of novel therapeutic compounds. researchgate.net In some quinazolinone-based hybrids, the introduction of an oxazole (B20620) ring (another heterocycle) at the C-2 position was found to be a key determinant of activity. researchgate.net

Comparative Insights: The direct comparison of different side chain types often reveals clear SAR trends. For example, in a series of quinazolinone hybrids, a particular heterocyclic substituent at the 3-position was found to have a more significant effect on activity than a simple phenyl group at the same position. researchgate.net The reactivity for N-arylation at the 4-position also differs, with electron-rich primary aliphatic amines reacting more readily with 4-chloroquinazolines than many aromatic amines. nih.gov This highlights how the fundamental properties of aliphatic, aromatic, and heterocyclic side chains contribute distinctly to the synthesis and biological function of quinazoline derivatives. rsc.org

Elucidation of Key Pharmacophoric Features for Target Recognition

The biological activity of quinazoline derivatives is intrinsically linked to their ability to interact with specific amino acid residues within the active site of their target proteins. Through extensive SAR studies, key pharmacophoric features essential for this recognition have been identified. These features include a combination of hydrogen bonding, hydrophobic interactions, and the influence of specific substituents on the quinazoline core.

The quinazoline ring system itself serves as a crucial scaffold, positioning the various substituents in the correct orientation for optimal binding. mdpi.com The nitrogen atoms within the quinazoline ring, particularly at positions N-1 and N-3, are critical for forming hydrogen bonds with amino acid residues in the hinge region of many protein kinases, a common target for this class of compounds. mdpi.com For instance, the N-1 atom of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with a backbone NH group of a methionine residue in the kinase hinge region. mdpi.com

The 4-amino group is another pivotal feature, acting as a hydrogen bond donor. This interaction further anchors the molecule within the binding site. mdpi.comresearchgate.net The substituent attached to this amino group can significantly modulate the compound's activity and selectivity.

In the context of this compound, the N-propyl group at the 4-amino position is a key determinant of its biological profile. The alkyl chain of the propyl group contributes to hydrophobic interactions with the target protein. SAR studies on related 4-aminoquinazoline derivatives have shown that the nature and size of the N-alkyl substituent can influence potency. While shorter alkyl chains might not provide sufficient hydrophobic interaction, excessively long or bulky groups could introduce steric hindrance, preventing optimal binding. The propyl group often represents a balance, providing favorable hydrophobic contact without causing significant steric clashes.

The interplay of these pharmacophoric features—the hydrogen-bonding capacity of the quinazoline core and the 4-amino group, and the hydrophobic contributions of the 6-iodo and N-propyl substituents—is essential for the molecular recognition and biological activity of this compound.

Molecular Interactions and Mechanistic Elucidation of Action for Iodoquinazoline Compounds

Detailed Binding Mode Analysis of Iodoquinazolines with Target Macromolecules

Hydrogen bonds are pivotal for the stable binding of iodoquinazoline derivatives to their target enzymes. In the case of EGFR, the nitrogen atom (N-1) of the quinazoline (B50416) ring is a key hydrogen bond acceptor. nih.gov

Key Hydrogen Bonding Interactions of Iodoquinazolines in Target Enzymes

Target Enzyme Iodoquinazoline Moiety Interacting Amino Acid Residue Type of Interaction
EGFR Quinazoline Core (N-1) Met793 (main chain amine) Hydrogen Bond
VEGFR-2 General Quinazoline Structure Cys919 Hydrogen Bond

Data derived from docking studies of quinazoline derivatives. nih.govnih.gov

These hydrogen bonds anchor the inhibitor within the ATP-binding site, providing a stable foundation for further interactions and contributing significantly to the compound's inhibitory activity. nih.gov

Hydrophobic interactions and van der Waals forces are crucial for the affinity and specificity of iodoquinazoline compounds. The ATP-binding pocket of kinases like EGFR and VEGFR-2 contains several hydrophobic regions. nih.govnih.gov The iodo-substituent at the C-6 position of the quinazoline ring, along with the propyl group at the N-position, contributes to these non-polar interactions.

The ATP-binding site of VEGFR-2 is particularly notable for its extensive hydrophobic pockets, which are critical for inhibitor binding. nih.gov These regions are lined with hydrophobic amino acid residues.

Hydrophobic Pockets in VEGFR-2 ATP-Binding Site

Hydrophobic Region Encapsulating Amino Acid Residues
HYD I Leu-840, Phe-918, Gly-922
HYD II Leu-889, Ile-892, Val-898, Ile-1044

Data from analysis of the VEGFR-2 catalytic domain. nih.gov

The phenyl ring of the anilino moiety in related compounds often engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) in the active site, such as Phe1047 in VEGFR-2, further stabilizing the complex. nih.gov

Investigation of Active Site Interactions within Target Enzymes (e.g., EGFR, VEGFR-2)

Iodoquinazoline derivatives, including 6-iodo-N-propylquinazolin-4-amine, are designed to function as inhibitors of protein tyrosine kinases, such as EGFR and VEGFR-2. nih.gov These enzymes play a crucial role in cell signaling pathways that control growth, proliferation, and angiogenesis. nih.govnih.gov The inhibitors act by binding to the ATP-binding site within the catalytic domain of these enzymes. nih.govbiorxiv.org

The quinazoline scaffold serves as a mimic of the adenine (B156593) ring of ATP. nih.gov By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent downstream signaling cascade. nih.gov The interactions within the active site are a combination of the hydrogen bonds and hydrophobic interactions detailed previously. For example, in EGFR, the quinazoline core binds to the hinge region, while substitutions at the C-6 and C-7 positions can extend into the solvent-accessible area, potentially forming additional interactions. nih.gov

Distinction between Allosteric and Orthosteric Binding Mechanisms

The binding mechanism of a drug molecule is classified based on its interaction site on the target protein.

Orthosteric Binding : Orthosteric inhibitors bind directly to the active site of an enzyme, which is the same site where the natural substrate (in this case, ATP) binds. nih.gov They function through direct competition with the endogenous ligand. nih.gov Most kinase inhibitors, including the majority of quinazoline derivatives, operate via this mechanism. nih.govnih.govbiorxiv.org

Allosteric Binding : Allosteric modulators bind to a site on the protein that is distinct from the active site. nih.govresearchgate.net This binding induces a conformational change in the protein, which in turn alters the shape or dynamics of the active site, thereby modulating the enzyme's activity. nih.govresearchgate.net Allosteric drugs can offer greater selectivity as allosteric sites are generally less conserved across protein families than active sites. nih.gov

Based on extensive docking studies and SAR data, iodoquinazoline compounds like this compound are understood to be orthosteric inhibitors . nih.govnih.govnih.gov They directly compete with ATP for binding within the kinase domain of enzymes like EGFR and VEGFR-2. nih.gov

Elucidation of Molecular Pathways and Cellular Responses Triggered by Compound Exposure

By inhibiting key enzymes like EGFR and VEGFR-2, iodoquinazoline compounds can trigger significant cellular responses. EGFR is a primary driver of cell proliferation and survival in many cancer types. biorxiv.org Its inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov

VEGFR-2 is a principal mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 blocks the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), leading to an anti-angiogenic effect. nih.gov Studies on related quinazoline derivatives have demonstrated that their inhibition of VEGFR-2 correlates with the induction of apoptosis in cancer cell lines. nih.gov

Cellular Responses to Iodoquinazoline Inhibition of Target Kinases

Target Kinase Molecular Pathway Disrupted Cellular Response
EGFR Growth factor signaling Inhibition of cell proliferation, Induction of apoptosis

This table summarizes the general cellular outcomes of inhibiting EGFR and VEGFR-2 pathways. nih.govbiorxiv.org

Enzymatic Kinetics and Mechanism of Inhibition Studies

The orthosteric binding of iodoquinazoline compounds to the ATP-binding site of kinases like EGFR and VEGFR-2 is characteristic of a competitive mechanism of inhibition . These inhibitors compete directly with cellular ATP for the same binding location. nih.gov

In enzyme kinetics, this competitive inhibition means that the inhibitor increases the apparent Michaelis constant (Km) for ATP, while the maximum velocity (Vmax) of the reaction remains unchanged. The degree of inhibition is dependent on the relative concentrations of the inhibitor and ATP. Many kinase inhibitors that act as ATP mimetics, such as the quinazoline derivatives, follow this kinetic model. nih.gov Some quinazoline derivatives have been developed as irreversible inhibitors, which form a covalent bond with a cysteine residue in the active site (e.g., Cys797 in EGFR), leading to permanent inactivation of the enzyme. nih.gov However, many, like the parent structures for this compound, are designed as reversible inhibitors. nih.gov

Computational Chemistry and in Silico Approaches in the Study of Iodoquinazolines

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govyoutube.com This method is instrumental in understanding the interactions between iodoquinazolines and their target proteins.

The primary goals of molecular docking are to predict the binding pose of a ligand within a protein's active site and to estimate the binding affinity through a scoring function. youtube.commdpi.com The process involves preparing the 3D structures of both the protein and the ligand, followed by a conformational search to identify the most stable binding mode. youtube.com

Interactive Table: Examples of Molecular Docking Studies on Quinazoline (B50416) Derivatives

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A critical aspect of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target. mdpi.com This is often expressed as a docking score, with more negative values typically indicating stronger binding. lums.ac.ir For example, in a study of N,2-diphenylquinazolin-4-amine derivatives, the compound with the highest inhibitory activity also exhibited the most favorable binding energy of -6.13 kcal/mol. lums.ac.ir

Beyond static docking scores, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, assessing its stability over time. nih.gov A computational method known as thermal titration molecular dynamics (TTMD) has been developed to qualitatively estimate the stability of protein-ligand complexes by simulating them at progressively increasing temperatures. nih.govnih.gov Such methods are crucial for distinguishing between high-affinity and low-affinity compounds. nih.gov The stability of the complex is often maintained by key interactions, such as hydrogen bonds, which can be identified through these simulations. mdpi.com

The accurate prediction of binding affinity remains a significant challenge in computational drug discovery. nih.govbiorxiv.org While deep learning methods are being developed, they have yet to consistently outperform conventional approaches. nih.gov The stability of a protein-ligand complex is influenced by various factors, including the flexibility of the protein and the presence of structural water molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is widely used to predict the activity of new, unsynthesized compounds. nih.gov

QSAR models are developed by correlating molecular descriptors (physicochemical properties) with the observed biological activity. researchgate.net These models can be two-dimensional (2D) or three-dimensional (3D), depending on the nature of the descriptors used. nih.gov

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule. nih.gov These descriptors can include constitutional, topological, and physicochemical properties. nih.gov The process typically involves drawing the molecular structures, optimizing their geometry to the lowest energy state, and then calculating the relevant descriptors. nih.gov

Multiple linear regression (MLR) is a common statistical method used to build 2D-QSAR models. researchgate.netnih.gov For instance, a 2D-QSAR analysis of quinazoline derivatives with inhibitory activity against human lung cancer resulted in a model with strong predictive capabilities (R² = 0.745). nih.gov The reliability of these models is assessed through various validation techniques, including internal and external validation. nih.gov

While 2D-QSAR is a valuable tool, it does not fully capture the three-dimensional aspects of molecular interactions. nih.gov

3D-QSAR methods take into account the three-dimensional structure of molecules, providing a more detailed understanding of structure-activity relationships. nih.govnih.gov These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric and electrostatic fields surrounding a set of aligned molecules. ijper.orgmdpi.com

A crucial step in 3D-QSAR is the structural alignment of the compounds, which directly impacts the quality of the resulting model. nih.gov In a study on quinazoline analogs as EGFR inhibitors, both CoMFA and CoMSIA models were found to be statistically significant, with high correlation coefficients. ijper.org The results of 3D-QSAR studies are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. ijper.org

Interactive Table: Comparison of 2D and 3D-QSAR Methodologies

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In Silico Prediction of Pharmacokinetic Properties (excluding interpretations of in vivo ADMET)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in clinical trials. ijper.org

Various computational tools and web-based platforms, such as SwissADME and pkCSM, are available to predict the ADMET properties of small molecules. nih.gov These tools calculate a range of descriptors related to properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov

For example, in silico ADMET predictions for quinazoline derivatives have been used to assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov Studies have shown that many quinazoline derivatives possess promising drug-like properties, suggesting their potential for development as oral medications. researchgate.net These predictive models are built using large datasets of compounds with known experimental ADMET properties and employ various machine learning algorithms. nih.gov

It is important to note that while in silico ADMET predictions are valuable for screening and prioritization, they are not a substitute for experimental validation. researchgate.net

Derivatives and Future Research Directions Based on the 6 Iodo N Propylquinazolin 4 Amine Scaffold

Rational Design of Structural Modifications for Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to improve a compound's effectiveness and reduce side effects by making targeted structural changes. For the 6-iodo-N-propylquinazolin-4-amine scaffold, this approach focuses on modifying specific parts of the molecule to enhance its interaction with biological targets, thereby increasing potency and selectivity. danaher.com

Structure-activity relationship (SAR) studies are crucial in this process, revealing how specific structural features influence biological activity. patsnap.com For quinazoline (B50416) derivatives, SAR analyses have shown that substitutions at both the C-4 aniline (B41778) moiety and the C-6 position of the quinazoline ring are critical for determining selectivity and potency. nih.gov

Key areas for modification include:

The 6-Iodo Position: The iodine atom is a key feature. It can be replaced with other halogens or small hydrophobic groups to probe the binding pocket of a target enzyme. nih.govacs.org For instance, in a series of 4-anilino-6-aminoquinazoline derivatives, introducing different halide groups on the aniline ring significantly impacted potency. nih.gov Computational models suggest that electronegative substituents at the C-6 position can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of protein kinases like EGFR, enhancing inhibitory activity. nih.govacs.org

The 4-Amino-Propyl Group: The N-propyl group can be altered in several ways. Its length can be extended or shortened, or it can be replaced with cyclic or branched structures. These changes can affect how the molecule fits into its target binding site and can influence properties like solubility and metabolic stability.

The Quinazoline Core: While the core is often essential for activity, minor modifications, such as the introduction of additional nitrogen atoms to form a different heterocyclic system, can be explored to fine-tune electronic properties and binding interactions. vichemchemie.com

A study on quinazoline derivatives as HER2 inhibitors demonstrated that selectivity over EGFR was dependent on the aniline moiety at C-4 and substituents at C-6. nih.gov Specifically, one compound with significant modifications at these positions showed a 240-fold improvement in selectivity for HER2 over EGFR compared to the drug lapatinib. nih.gov This highlights the potential for achieving high selectivity through rational design based on the iodoquinazoline scaffold.

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

Position of ModificationType of ModificationObserved Effect on Activity/SelectivityReference
C-4 (Anilino Ring)Introduction of various halide groups (F, Cl, Br)Potency was maintained or reduced depending on the specific halogen and its position. nih.gov
C-6 (Quinazoline Ring)Introduction of N-Boc amino acid moietiesPotent inhibitory activity against EGFR with high selectivity over other kinases. mdpi.com
C-6 (Quinazoline Ring)Electronegative substituentsFosters optimal polar and hydrophobic interactions, enhancing inhibitory activity. nih.govacs.org
C-4 and C-6Combined modifications of aniline and C-6 substituentsSignificantly improved selectivity for HER2 over EGFR. nih.gov

Development of Hybrid Molecules and Multi-Targeting Agents

A promising strategy in drug discovery is molecular hybridization, which involves combining two or more pharmacologically active structures into a single molecule. nih.govrsc.org This can lead to compounds with dual or multiple modes of action, potentially offering improved efficacy, reduced drug resistance, and better patient compliance. nih.govnih.gov The quinazoline scaffold is an excellent backbone for creating such hybrid molecules. nih.gov

The development of agents that can hit multiple targets simultaneously is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.govresearchgate.net For example, designing a single molecule that inhibits both EGFR and VEGFR-2, two key proteins in tumor growth and angiogenesis, is a major goal. mdpi.comnih.gov

Recent research has focused on creating quinazoline-based hybrids for various therapeutic purposes:

Anticancer Hybrids: Researchers have successfully synthesized hybrids combining the quinazolinone scaffold with moieties like thiazole, triazole, and oxadiazole to develop potent anticancer agents. nih.govrsc.org For instance, iodoquinazolinone derivatives linked to other moieties through an acetamide (B32628) linker have been developed as dual EGFR/EGFRT790M inhibitors. nih.gov Another study reported on 4-phenoxyquinazoline (B3048288) compounds as dual EGFR/c-Met suppressors. mdpi.comnih.gov

Antifungal Agents: Novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been designed as potential antifungal agents. nih.gov

Antiparasitic and Antiviral Agents: Quinazoline-chalcone hybrids have shown activity in inhibiting beta-hematin formation, relevant for antiparasitic therapy. mdpi.com Additionally, quinazoline-artemisinin hybrids have demonstrated potent antiviral activity. mdpi.com

This approach allows for the rational design of multi-target-directed agents that incorporate the essential pharmacophores for inhibiting two or more biological targets. nih.gov

Lead Optimization Strategies for Promising Iodoquinazoline Compounds

Lead optimization is the iterative process of refining a promising "lead" compound to improve its drug-like properties. danaher.compatsnap.com This phase focuses on enhancing potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADMET), while minimizing toxicity. danaher.comvichemchemie.com For promising iodoquinazoline compounds, this involves a cycle of designing, synthesizing, and testing new analogues. patsnap.com

Key strategies in lead optimization include:

Improving Pharmacokinetic Properties: In silico ADMET prediction tools are now routinely used to pre-filter compounds before synthesis, helping to avoid issues with metabolic stability, solubility, and bioavailability that are common causes of drug failure. acs.orgvichemchemie.com Studies on iodoquinazoline derivatives often include in silico ADMET and molecular docking analyses to predict their properties and binding modes. nih.govnih.gov

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties. For the this compound scaffold, the iodine at the C-6 position could be replaced by other groups to improve binding affinity or reduce potential toxicity. patsnap.com

Scaffold Hopping: This advanced technique involves replacing the central quinazoline core with a different heterocyclic system while maintaining the key binding interactions of the original molecule. patsnap.com This can lead to novel chemical entities with improved properties or a different intellectual property profile. vichemchemie.com

A recent study on quinazoline derivatives for Alzheimer's disease utilized a lead optimization strategy to design a series of compounds, resulting in a lead molecule that showed significant inhibition of key enzymes and ameliorated cognitive deficits in animal models. nih.gov This demonstrates the power of lead optimization to transform a promising scaffold into a potential therapeutic candidate.

Exploration of New Chemical Entities Bearing the Iodoquinazoline Core

The this compound scaffold serves as a valuable starting point for the discovery of new chemical entities (NCEs). nih.gov An NCE is a drug that contains an active substance that has not been previously approved for marketing in any form. The exploration of NCEs based on the iodoquinazoline core aims to identify novel compounds with unique biological activities or improved therapeutic profiles. nih.govrsc.org

This exploration involves:

Synthesis of Novel Derivatives: Medicinal chemists are continuously designing and synthesizing new series of iodoquinazoline derivatives with diverse substitutions. nih.govnih.govrsc.org For example, recent work has produced novel 1-alkyl-6-iodoquinazoline derivatives evaluated as dual EGFR and VEGFR-2 inhibitors. nih.gov Another study reported a new series of 4-anilinoquinazoline (B1210976) derivatives with a 3-nitro-1,2,4-triazole (B13798) group designed as hypoxia-selective inhibitors. nih.gov

Biological Evaluation: These new compounds are then screened against a wide range of biological targets to identify novel activities. rsc.orgresearchgate.net This can lead to the repurposing of the quinazoline scaffold for diseases beyond its traditional applications in cancer. For instance, 4-anilino-6-aminoquinazoline derivatives were recently identified as potential inhibitors of the MERS-CoV virus. nih.gov

Expanding the Target Space: While much of the focus has been on protein kinases, the iodoquinazoline core can be used to design inhibitors for other target classes. Recently, novel quinazoline derivatives were reported as immune checkpoint inhibitors targeting IDO1 and PD-L1. nih.gov

The continuous synthesis and evaluation of novel iodoquinazoline-based compounds ensure a steady pipeline of potential new drugs, driving innovation in medicinal chemistry. rsc.org

Q & A

Q. Critical Parameters :

  • Temperature control during iodination to avoid over-halogenation.
  • Use of anhydrous conditions for amine coupling to prevent hydrolysis.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced Question Q. How can contradictory reports on synthesis yields be resolved? Discrepancies in yields (e.g., 40% vs. 70%) often arise from:

  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve SNAr efficiency but may increase side reactions.
  • Catalyst Use : Transition-metal catalysts (e.g., CuI) can accelerate iodination but require strict stoichiometric control.

Q. Methodological Approach :

  • Design of Experiments (DoE) : Systematic variation of solvent, temperature, and catalyst loading to identify optimal conditions.
  • In-line Analytics : Use HPLC to monitor intermediate formation and adjust reaction parameters dynamically .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Question
Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (quinazoline aromatic protons) and δ 3.2–3.5 ppm (N-propyl CH₂).
    • ¹³C NMR : Confirmation of iodine’s electron-withdrawing effect via deshielded C-6 (~140 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass matching [M+H]+ (e.g., calculated m/z 357.02 for C₁₁H₁₂IN₃).

Advanced Question Q. How to address discrepancies in NMR data across studies? Contradictions may arise from:

  • Solvent Effects : Chemical shifts vary in DMSO-d6 vs. CDCl3.
  • Tautomerism : Prototropic shifts in the quinazoline ring under acidic/basic conditions.

Q. Resolution Strategy :

  • Variable Temperature NMR : To stabilize tautomeric forms.
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks and verify connectivity .

What biological targets or pathways are associated with this compound?

Basic Question
Quinazoline derivatives are known to interact with:

  • Kinase Enzymes : EGFR, VEGFR (iodine enhances hydrophobic binding).
  • DNA Repair Machinery : Potential intercalation due to planar aromatic systems.

Advanced Question Q. How to design assays to validate target engagement?

In Silico Docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17).

Cellular Assays :

  • Western Blotting : Measure phosphorylation levels of EGFR downstream targets (e.g., MAPK).
  • Fluorescence Polarization : Competitive binding assays with FITC-labeled ATP analogues.

Q. Key Findings :

  • IC₅₀ values may vary between enzyme isoforms (e.g., EGFR wild-type vs. T790M mutant).
  • Table 1 : Comparative activity of this compound vs. analogues:
CompoundEGFR IC₅₀ (nM)Solubility (µg/mL)
6-Iodo-N-propyl12 ± 245 (PBS, pH 7.4)
6-Chloro-N-propyl18 ± 362
Parent Quinazoline85 ± 10120

How can structural modifications enhance the pharmacological profile of this compound?

Advanced Question
Strategy :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO₂ at C-7): Increase kinase inhibition but reduce solubility.
    • PEGylation : Improve pharmacokinetics (e.g., t₁/₂ extension by 2–3×).

Q. Methodology :

  • SAR (Structure-Activity Relationship) Studies : Synthesize derivatives with variations at C-6 (halogen swap) or N-propyl chain elongation.
  • ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

What are the best practices for handling and storing this compound to ensure stability?

Basic Question

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Solubility : DMSO stock solutions (10 mM) stable for 6 months at -80°C.

Advanced Question Q. How to mitigate decomposition during long-term assays?

  • Lyophilization : Freeze-dried powder retains >90% potency after 12 months.
  • Antioxidants : Add 0.1% BHT to aqueous solutions to inhibit radical formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.